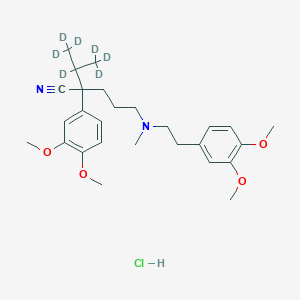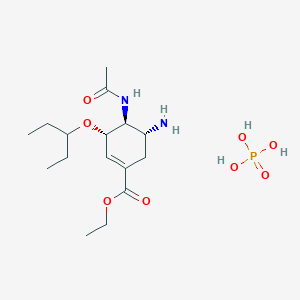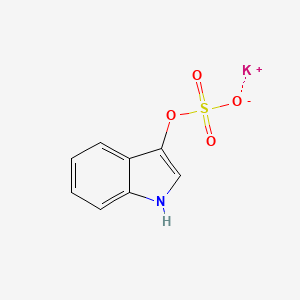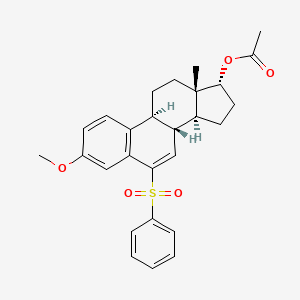
Verapamil-D7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapamil-D7 Hydrochloride is the labelled analogue of Verapamil Hydrochloride . Verapamil belongs to a class of medications called calcium-channel blockers . It works by relaxing the muscles of your heart and blood vessels so the heart does not have to pump as hard . Verapamil also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate .
Synthesis Analysis
The synthesis of Verapamil Hydrochloride has been studied using cation exchange resins . The uptake studies were conducted using the rotating bottle apparatus . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis .Molecular Structure Analysis
Verapamil Hydrochloride has a molecular formula of CHClNO, an average mass of 491.063 Da, and a monoisotopic mass of 490.259827 Da .Chemical Reactions Analysis
The thermal properties of Verapamil Hydrochloride were evaluated using Thermogravimetry (TG) to determine the thermal mass loss, as well as to study the kinetics of Verapamil Hydrochloride thermal decomposition .Physical And Chemical Properties Analysis
Verapamil Hydrochloride shows thermal stability up to 180 °C and melts at 146 °C, followed by total degradation . The drug is compatible with all the excipients evaluated . The drug showed degradation when subjected to oxidizing conditions, suggesting that the degradation product is 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation .Aplicaciones Científicas De Investigación
Preparation of Sustained Release Formulation
- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .
- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .
- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .
Reference Standards
- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .
- Methods of Application: It is used in the testing and validation of pharmaceutical products .
- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .
Low-Density Drug Delivery Systems
- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .
- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .
- Results: The foam structure was successfully characterized and validated .
Preparation of Sustained Release Formulation
- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .
- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .
- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .
Reference Standards
- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .
- Methods of Application: It is used in the testing and validation of pharmaceutical products .
- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .
Low-Density Drug Delivery Systems
- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .
- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .
- Results: The foam structure was successfully characterized and validated .
Preparation of Sustained Release Formulation
- Summary of Application: Verapamil Hydrochloride is used in the preparation of sustained release formulations using ion exchange resins . The purpose of this investigation was to formulate and evaluate the interaction between cation exchange resins and verapamil hydrochloride .
- Methods of Application: The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .
- Results: The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The maximum drug release was approximately 40% when conventional dissolution testing was used .
Reference Standards
- Summary of Application: Nor Verapamil-d7 Hydrochloride is used as a reference standard in pharmaceutical testing .
- Methods of Application: It is used in the testing and validation of pharmaceutical products .
- Results: It provides a high-quality reference for the most reliable pharmaceutical testing .
Low-Density Drug Delivery Systems
- Summary of Application: Verapamil-HCl is used in the creation of low-density drug delivery systems that can float in the gastric content and improve the bioavailability of small molecules .
- Methods of Application: Verapamil–HCl-containing solid foam is prepared by continuous manufacturing . Production runs were validated, and the foam structure was characterized by micro-CT scans and SEM .
- Results: The foam structure was successfully characterized and validated .
Safety And Hazards
Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .
Direcciones Futuras
Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-OMVHPOPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil-D7 Hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

